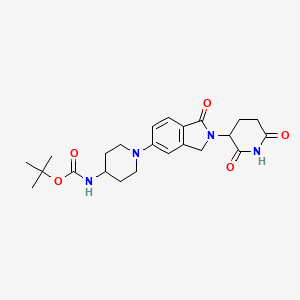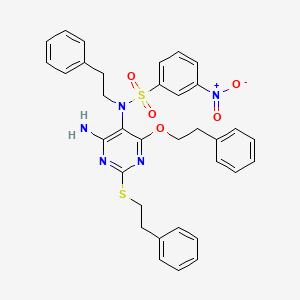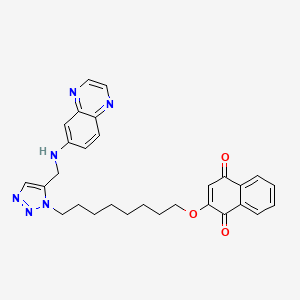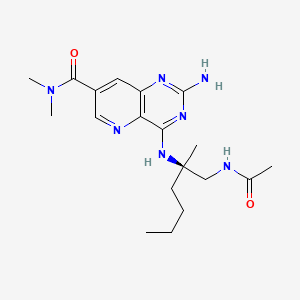
Gpx4/cdk-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gpx4/cdk-IN-1 is a dual inhibitor targeting both Glutathione Peroxidase 4 (GPX4) and Cyclin-Dependent Kinases (CDKs). This compound has shown significant potential in cancer treatment due to its ability to induce ferroptosis and inhibit cell cycle progression .
Méthodes De Préparation
The synthesis of Gpx4/cdk-IN-1 involves a series of chemical reactions designed to create a compound that can effectively inhibit both GPX4 and CDKs. The synthetic route typically includes the combination of ML162 (a GPX4 inhibitor) and indirubin-3’-oxime (a CDK inhibitor) to form a dual inhibitor . The reaction conditions often involve specific temperature controls and the use of solvents to facilitate the reactions . Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing costs .
Analyse Des Réactions Chimiques
Gpx4/cdk-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized, affecting its inhibitory properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its effectiveness.
Substitution: Substitution reactions can be used to introduce different functional groups, enhancing its inhibitory activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions are typically modified versions of the original compound with altered inhibitory properties .
Applications De Recherche Scientifique
Gpx4/cdk-IN-1 has a wide range of scientific research applications:
Chemistry: Used to study the mechanisms of dual inhibition and the development of new inhibitors.
Biology: Helps in understanding the role of GPX4 and CDKs in cellular processes.
Medicine: Shows promise in cancer treatment by inducing ferroptosis and inhibiting cell cycle progression
Mécanisme D'action
Gpx4/cdk-IN-1 exerts its effects by inhibiting both GPX4 and CDKs. GPX4 is a key enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to alcohols . Inhibition of GPX4 leads to the accumulation of lipid peroxides, inducing ferroptosis . CDKs are crucial for cell cycle progression, and their inhibition results in cell cycle arrest . The dual inhibition of GPX4 and CDKs by this compound leads to both ferroptosis and cell cycle arrest, making it a potent anticancer agent .
Comparaison Avec Des Composés Similaires
Gpx4/cdk-IN-1 is unique due to its dual inhibitory action on both GPX4 and CDKs. Similar compounds include:
ML162: A GPX4 inhibitor.
Indirubin-3’-oxime: A CDK inhibitor.
APR-246: A compound that induces ferroptosis in combination with other agents.
These compounds, while effective in their own right, do not offer the combined inhibitory effects seen with this compound .
Propriétés
Formule moléculaire |
C48H45Cl2N9O7S |
|---|---|
Poids moléculaire |
962.9 g/mol |
Nom IUPAC |
3-[4-[[2-chloro-4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenoxy]methyl]triazol-1-yl]-N-[3-[(E)-[2-(2-hydroxy-6-methoxy-1H-indol-3-yl)indol-3-ylidene]amino]oxypropyl]propanamide |
InChI |
InChI=1S/C48H45Cl2N9O7S/c1-64-33-15-16-34-38(26-33)54-47(62)43(34)45-44(35-11-5-6-12-37(35)53-45)56-66-23-8-20-51-41(60)19-22-58-28-31(55-57-58)29-65-39-17-14-32(25-36(39)50)59(42(61)27-49)46(40-13-7-24-67-40)48(63)52-21-18-30-9-3-2-4-10-30/h2-7,9-17,24-26,28,46,54,62H,8,18-23,27,29H2,1H3,(H,51,60)(H,52,63)/b56-44+ |
Clé InChI |
XZHKRJXBZZUBQT-FYGPYZTFSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCCNC(=O)CCN5C=C(N=N5)COC6=C(C=C(C=C6)N(C(C7=CC=CS7)C(=O)NCCC8=CC=CC=C8)C(=O)CCl)Cl |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCCNC(=O)CCN5C=C(N=N5)COC6=C(C=C(C=C6)N(C(C7=CC=CS7)C(=O)NCCC8=CC=CC=C8)C(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)

![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)



![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)


![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)


